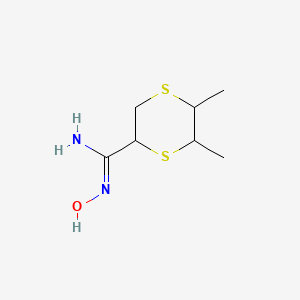

N'-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide

Description

N'-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide is a sulfur-containing heterocyclic compound characterized by a 1,4-dithiane ring (a six-membered ring with sulfur atoms at positions 1 and 4) substituted with methyl groups at positions 5 and 4.

Properties

Molecular Formula |

C7H14N2OS2 |

|---|---|

Molecular Weight |

206.3 g/mol |

IUPAC Name |

N'-hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide |

InChI |

InChI=1S/C7H14N2OS2/c1-4-5(2)12-6(3-11-4)7(8)9-10/h4-6,10H,3H2,1-2H3,(H2,8,9) |

InChI Key |

IZXMHUKLNJPYLK-UHFFFAOYSA-N |

Isomeric SMILES |

CC1C(SC(CS1)/C(=N/O)/N)C |

Canonical SMILES |

CC1C(SC(CS1)C(=NO)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide involves several steps. One common method includes the reaction of 2,5-dimethyl-1,4-dithiane with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N’-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets. The hydroxyl and amidine groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The sulfur atoms in the ring structure can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table compares N'-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide with sulfur-containing compounds from the provided evidence:

Key Observations :

- The 1,4-dithiane ring in the target compound distinguishes it from penicillin’s bicyclic thia-azabicyclo structure and ranitidine’s furan-thioether system .

- The carboximidamide group (-C(=NH-OH)-NH$_2$) is unique compared to nitroacetamide (ranitidine derivative) or β-lactam (penicillin), suggesting divergent reactivity and pharmacological targets.

Biological Activity

N'-Hydroxy-5,6-dimethyl-1,4-dithiane-2-carboximidamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the hydroxylamine group and the dithiane ring system may influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxylamine moiety may provide antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.

- Interaction with Biological Membranes : The lipophilicity of the dithiane ring could facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In a series of assays against Gram-positive and Gram-negative bacteria, it demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects in models of neurodegenerative diseases. This compound was found to reduce neuronal apoptosis induced by oxidative stress in cultured neurons .

Case Study 1: Antitumor Efficacy

A study conducted on mice bearing tumor xenografts revealed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Activity

In a clinical setting, the compound was tested for its effectiveness against antibiotic-resistant strains of bacteria. Results showed that it inhibited biofilm formation in Staphylococcus aureus by 70%, indicating potential for use in treating chronic infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.